REACTION_CXSMILES
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[CH2:1]([NH:7][C:8]1[O:12][N:11]=[C:10]([CH3:13])[N:9]=1)[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6].[C:14](OC(=O)C)(=[O:16])[CH3:15]>>[CH2:1]([N:7]([C:8]1[O:12][N:11]=[C:10]([CH3:13])[N:9]=1)[C:14](=[O:16])[CH3:15])[CH2:2][CH2:3][CH2:4][CH2:5][CH3:6]
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Name
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Quantity
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4.6 g
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Type
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reactant
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Smiles
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C(CCCCC)NC1=NC(=NO1)C
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Name
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|
Quantity
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25 mL
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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refluxed for 3 hours
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Duration
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3 h
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Type
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CUSTOM
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Details
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evaporated down to dryness under vacuum
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Type
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WASH
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Details
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washed twice with 2N HCl and twice with a saturated solution of NaHCO3
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Type
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DRY_WITH_MATERIAL
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Details
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dried over MgSO4
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Name
|
|
Type
|
|
Smiles
|
C(CCCCC)N(C(C)=O)C1=NC(=NO1)C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |